molecular formula C13H15N3 B3383650 3-Amino-4-phenethylaminopyridine CAS No. 451-74-1

3-Amino-4-phenethylaminopyridine

Cat. No. B3383650
CAS RN: 451-74-1
M. Wt: 213.28 g/mol
InChI Key: GTPRIIRYAKHRTI-UHFFFAOYSA-N
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Description

3-Amino-4-phenethylaminopyridine is a chemical compound with the molecular formula C₁₁H₁₄N₂O . It belongs to the class of aminopyridines, which have diverse applications in pharmaceutical and medicinal research. Notably, 3,4-diaminopyridine derivatives exhibit antiviral, antimicrobial, and cytotoxic activities .


Synthesis Analysis

The synthesis of 3-Amino-4-phenethylaminopyridine involves various methods, including Buchwald-Hartwig cross-coupling reactions. These reactions allow the coupling of 3-bromo-4-phenethylaminopyridine with different aromatic amines, pyridines, and amides. The yield of 3-amino-4-phenethylaminopyridine and its 3-acylamino derivatives can be remarkably high .


Molecular Structure Analysis

The molecular geometry of 3-Amino-4-phenethylaminopyridine plays a crucial role in its properties. Density functional theory (DFT) calculations reveal information about its electronic structure, vibrational frequencies, and nonlinear optical (NLO) behavior. The molecule’s dipole moment and first hyperpolarizability suggest its potential as an NLO material .

Scientific Research Applications

1. Chemical Synthesis and Reactions

3-Amino-4-phenethylaminopyridine and its related compounds are used in various chemical syntheses. For example, the Chichibabin reaction in the Aminopyridine series involves the use of 3-Amino-4-phenethylaminopyridine in the creation of various chemical structures, highlighting its role in organic chemistry and synthesis (Pozharskii et al., 1973).

2. Biodegradation Studies

The compound has been studied in the context of biodegradation. Research on 4-aminopyridine, a related compound, shows its biodegradation in environments, which can inform the understanding of 3-Amino-4-phenethylaminopyridine's environmental impact (Takenaka et al., 2013).

3. Peptide Coupling Reactions

It is used in peptide coupling reactions. Studies show that similar compounds, like 4-Dimethylaminopyridine, enhance peptide coupling, suggesting potential applications of 3-Amino-4-phenethylaminopyridine in peptide synthesis (Wang et al., 2009).

4. Inhibitors in Pharmaceutical Research

Compounds like 7-Amino-4-(phenylamino)pyridines have been studied as inhibitors of the epidermal growth factor receptor, indicating that 3-Amino-4-phenethylaminopyridine may have similar applications in pharmaceutical research (Thompson et al., 1995).

5. Protein Sequence Analysis

It has potential in protein sequence analysis. Similar compounds, like 4-NN-dimethylaminoazobenzene 4'-isothiocyanate, have been used for peptide sequence analysis, suggesting potential applications for 3-Amino-4-phenethylaminopyridine in this field (Chang et al., 1976).

6. Electrophysiological Studies

Studies on aminopyridines, including those structurally related to 3-Amino-4-phenethylaminopyridine, reveal their role in blocking potassium channels, which is significant in electrophysiological research (Yeh et al., 1976).

7. Polymer Synthesis

Research on Poly(β-aminoesters) involving compounds like 4,4‘-trimethylenedipiperidine demonstrates the role of aminopyridines in polymer synthesis and characterization (Lynn & Langer, 2000).

8. High-Performance Liquid Chromatography

Aminopyridine derivatives have been used in high-performance liquid chromatography for the analysis of modified amino acids, which might be relevant for 3-Amino-4-phenethylaminopyridine as well (Malencik et al., 1990).

9. Molecular Self-Assembly

This compound may have implications in molecular self-assembly, as shown by studies on macrocycle-based complexes involving 4-aminopyridine, which could indicate similar potential for 3-Amino-4-phenethylaminopyridine (Huang et al., 2007).

10. Synthesis of Stereoselective Compounds

The compound is potentially useful in the synthesis of stereoselective compounds, as indicated by research on the DMAP catalyzed cyclization of methyl 2-alkynylbenzimidates (Yao et al., 2019).

11. Antimicrobial Activity

Derivatives of aminopyridine have been studied for their antimicrobial activity, suggesting a similar area of research for 3-Amino-4-phenethylaminopyridine (Ghorab et al., 2017).

12. Regioselective Synthesis

Studies on the regioselective synthesis of 4-amino- and 6-amino-2-iminopyridines demonstrate the versatility of aminopyridines in creating complex chemical structures (Zhou et al., 2013).

13. Antitumor Agent Studies

Research on acridine antitumor agents shows the importance of amino substitutions, which could be relevant to the study of 3-Amino-4-phenethylaminopyridine in similar contexts (Crenshaw et al., 1995).

14. Fluorescence Enhancement

The study of the fluorescence enhancement of aminostilbene compounds by N-phenyl substitutions may provide insights into the photophysical properties of 3-Amino-4-phenethylaminopyridine (Yang et al., 2002).

15. Chemical and Pharmacological Data

Research on aminoethoxypyridines and their acetyl derivatives, including their antipyretic effect and taste properties, may offer insights into the broader applications of 3-Amino-4-phenethylaminopyridine (Bijlsma & Hertog, 2010).

16. Pteridine Synthesis

The synthesis of pteridines from compounds like 3-(dimethylaminomethyleneamino)pyrazine-2-carbonitrile shows the potential of aminopyridines in creating complex heterocyclic compounds (Albert & Ota, 1971).

properties

IUPAC Name

4-N-(2-phenylethyl)pyridine-3,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c14-12-10-15-8-7-13(12)16-9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTPRIIRYAKHRTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=C(C=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196384
Record name Pyridine, 3-amino-4-phenethylamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-phenethylaminopyridine

CAS RN

451-74-1
Record name Pyridine, 3-amino-4-phenethylamino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000451741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 3-amino-4-phenethylamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BW Ashton, H Suschitzky - Journal of the Chemical Society (Resumed), 1957 - pubs.rsc.org
Some benzo-(111) and pyridino (3’: 4’-4: 5)-1: 2: 3-triazoles (IV) with 1-alkyl, l-alkylaryl and l-cyclohexyl substituents have been pyrolysed to see whether the Graebe-Ullmann carbazole …
Number of citations: 23 pubs.rsc.org

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